N-(3,5-dichlorophenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thio pheno[2,3-d]pyrimidin-2-ylthio))acetamide
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Overview
Description
N-(3,5-dichlorophenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thio pheno[2,3-d]pyrimidin-2-ylthio))acetamide is a complex organic compound that belongs to the class of acetamides. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a pentahydrobenzo[b]thiophene ring, and a pyrimidinylthio group. Such compounds are often of interest in various fields of scientific research due to their potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thio pheno[2,3-d]pyrimidin-2-ylthio))acetamide typically involves multi-step organic reactions. The process may start with the preparation of the dichlorophenyl acetamide, followed by the introduction of the pentahydrobenzo[b]thiophene ring and the pyrimidinylthio group. Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thio pheno[2,3-d]pyrimidin-2-ylthio))acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The dichlorophenyl group can undergo substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thio pheno[2,3-d]pyrimidin-2-ylthio))acetamide would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3,5-dichlorophenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thio pheno[2,3-d]pyrimidin-2-ylthio))acetamide include other acetamides with substituted phenyl groups and heterocyclic rings. Examples include:
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C21H19Cl2N3O2S2 |
---|---|
Molecular Weight |
480.4 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C21H19Cl2N3O2S2/c1-2-7-26-20(28)18-15-5-3-4-6-16(15)30-19(18)25-21(26)29-11-17(27)24-14-9-12(22)8-13(23)10-14/h2,8-10H,1,3-7,11H2,(H,24,27) |
InChI Key |
YROBKIDRBZFGDC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC(=CC(=C3)Cl)Cl)SC4=C2CCCC4 |
Origin of Product |
United States |
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